molecular formula C17H19N3O2 B5885630 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide

4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide

Numéro de catalogue B5885630
Poids moléculaire: 297.35 g/mol
Clé InChI: MLYUETUGHQSMRO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide, also known as JNJ-42847922, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound belongs to the class of benzamide derivatives and targets a specific protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene transcription.

Mécanisme D'action

4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide targets the BRD4 protein, which is involved in the regulation of gene transcription by binding to acetylated lysine residues on histones. BRD4 is overexpressed in many cancer types and has been implicated in the development and progression of cancer. 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide inhibits the binding of BRD4 to acetylated histones, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes.
Biochemical and Physiological Effects:
4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. Furthermore, 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide has been shown to decrease the expression of cancer stem cell markers, which are responsible for tumor initiation and recurrence.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide is its specificity for BRD4, which reduces the risk of off-target effects. Moreover, 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide has shown good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, one limitation of 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

Orientations Futures

For the research on 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide include the evaluation of its efficacy and safety in clinical trials. Moreover, the combination of 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide with other anticancer drugs or immunotherapies should be explored to enhance its therapeutic potential. Furthermore, the identification of biomarkers that can predict the response to 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide can help to select the patients who are most likely to benefit from this treatment.

Méthodes De Synthèse

The synthesis of 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide involves several steps, including the reaction of 4-aminobenzamide with butyric anhydride to form 4-(butyrylamino)benzamide. This intermediate is then reacted with 3-pyridinemethanol to yield the final product, 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide.

Applications De Recherche Scientifique

4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. Moreover, 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide has also been shown to sensitize cancer cells to other anticancer drugs, such as cisplatin and doxorubicin.

Propriétés

IUPAC Name

4-(butanoylamino)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-4-16(21)20-15-8-6-14(7-9-15)17(22)19-12-13-5-3-10-18-11-13/h3,5-11H,2,4,12H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYUETUGHQSMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(butanoylamino)-N-(pyridin-3-ylmethyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.